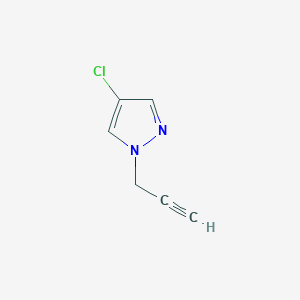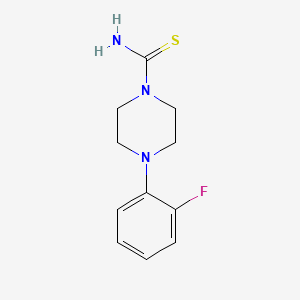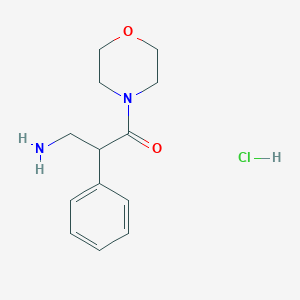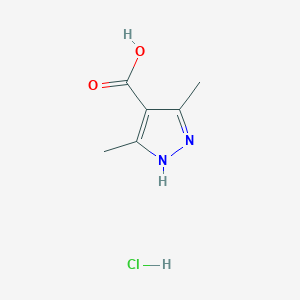
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, also known as 2-(2-propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, is a heterocyclic compound containing both a quinoxaline and propyl moiety. It is a highly versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
Spectral Analysis and Nonlinear Optical (NLO) Properties
The spectral properties of related compounds like 2-methyl-5-(propan-2-yl) phenol have been extensively studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies provide insights into the UV-Visible absorption spectra, electronic transitions, and oscillator strengths, which are crucial for understanding the behavior of “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” in various environments . Additionally, the NLO properties such as total dipole moment, linear polarizability, and hyperpolarizability are significant for applications in photonics and optoelectronics .
Biological Activities
Compounds structurally similar to “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” exhibit a wide range of biological activities. They have been found to possess antibacterial, antifungal, antiviral, antioxidant, and anticarcinogenic properties . These activities make them potential candidates for clinical applications, including drug development and therapeutic treatments.
Food Industry Applications
Due to their flavoring and antimicrobial activities, compounds like “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” are proposed as natural food preservatives. They are used to enhance the shelf life and safety of food products by inhibiting the growth of harmful microorganisms .
Cosmetic Formulations
The lipophilic properties and pleasant scent of related compounds make them suitable as fragrance ingredients in cosmetic formulations. They are also used as disinfectants and fungicides, ensuring the hygiene and quality of cosmetic products .
Material Science and Industrial Chemistry
Thiophene derivatives, which share a similar heterocyclic structure with “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline”, are utilized in material science and industrial chemistry. They serve as corrosion inhibitors and play a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Thiophene-based molecules, akin to “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline”, exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. These properties are leveraged in the design of new drugs and medical treatments .
properties
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUCDVDTATWBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)
![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)




![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)